BenchChemオンラインストアへようこそ!

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

Asymmetric synthesis Enantiomeric excess Chemo-enzymatic biocatalysis

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride (CAS 2097133-17-8) is a single-enantiomer chiral amine intermediate that serves as the penultimate building block in the synthesis of pralsetinib (GAVRETO®), an FDA-approved selective RET kinase inhibitor for RET fusion-positive non-small cell lung cancer and thyroid cancers. This hydrochloride salt features a 4-fluoropyrazole-substituted pyridine core with a defined (S)-stereocenter at the ethanamine moiety, with a molecular formula of C₁₀H₁₂ClFN₄ and a molecular weight of 242.68 g/mol , and is commercially supplied with detailed characterization data compliant with ICH regulatory guidelines for use as an impurity reference standard in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA).

Molecular Formula C10H12ClFN4
Molecular Weight 242.68 g/mol
Cat. No. B13400651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride
Molecular FormulaC10H12ClFN4
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl
InChIInChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H
InChIKeyKSTUXVLXCHWSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride: Procurement-Ready Chiral Amine Building Block for RET-Targeted Therapeutics


(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride (CAS 2097133-17-8) is a single-enantiomer chiral amine intermediate that serves as the penultimate building block in the synthesis of pralsetinib (GAVRETO®), an FDA-approved selective RET kinase inhibitor for RET fusion-positive non-small cell lung cancer and thyroid cancers [1]. This hydrochloride salt features a 4-fluoropyrazole-substituted pyridine core with a defined (S)-stereocenter at the ethanamine moiety, with a molecular formula of C₁₀H₁₂ClFN₄ and a molecular weight of 242.68 g/mol , and is commercially supplied with detailed characterization data compliant with ICH regulatory guidelines for use as an impurity reference standard in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [2].

Why Generic Chiral Amine Intermediates Cannot Replace (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride in Regulated Pralsetinib Manufacturing


Generic chiral amine building blocks that lack the specific 4-fluoropyrazole-pyridine architecture, the defined (S)-stereochemistry, or the full regulatory impurity characterization package cannot substitute for this compound in pralsetinib synthesis or quality control workflows. The final API stereochemistry is absolutely dependent on the (S)-configuration of this chiral amine intermediate; any contamination with the (R)-enantiomer (CAS 2054317-97-2) or racemate directly compromises the stereochemical purity of pralsetinib, creating a critical quality attribute (CQA) that generic achiral or racemic amines fail to address [1]. Furthermore, the absence of rigorously validated impurity reference standard characterization—including HPLC purity, chiral purity (enantiomeric excess), and structural confirmation by NMR and mass spectrometry—renders uncharacterized intermediates unsuitable for ANDA regulatory submissions, where impurity profiling and method validation require traceable, fully characterized reference materials compliant with ICH guidelines [2].

Quantitative Evidence: How (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride Outperforms Comparators


Enantiomeric Excess Superiority: >99.9% ee via Chemo-Enzymatic Synthesis vs. Traditional Chemical Resolution

A chemo-enzymatic one-pot procedure employing ω-transaminase ATA-260 delivers the (S)-enantiomer of this key pralsetinib chiral amine intermediate with >99.9% enantiomeric excess (ee), confirmed by chiral reverse-phase HPLC analysis. This represents a meaningful improvement over industry-standard chiral chemical resolution methods, which commonly yield enantiomeric excess values in the range of 92–98% ee for structurally comparable aryl-alkyl amine intermediates and require additional recrystallization or chiral chromatography steps to achieve pharmacopeial-grade enantiopurity [1]. The >99.9% ee value effectively eliminates the risk of contaminating the final API with the therapeutically undefined (R)-enantiomer, which is a critical control point in pralsetinib manufacturing [2].

Asymmetric synthesis Enantiomeric excess Chemo-enzymatic biocatalysis

Regulatory-Grade Impurity Reference Standard Documentation vs. Uncharacterized Commercial Intermediates

This compound is commercially supplied specifically as Pralsetinib Impurity 2 (or Impurity 3 HCl), accompanied by a full characterization package that includes HPLC chromatographic purity, chiral purity (enantiomeric excess), structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry, and a certificate of analysis compliant with ICH Q3A/Q3B impurity guidelines for ANDA submissions [1]. In contrast, generic pralsetinib intermediates from bulk chemical suppliers are typically sold with only a simple purity statement (e.g., '≥95% HPLC') without the validated impurity profiling, chiral purity certification, or regulatory traceability documentation required for use as a reference standard in method validation or quality control within a GMP environment .

Regulatory impurity profiling Analytical method validation ANDA reference standards

Scalable Process Efficiency: >80% Isolated Yield in Aqueous Micellar Medium vs. Traditional Multi-Step Chiral Synthesis

The chemo-enzymatic one-pot synthesis of this chiral intermediate achieves an isolated yield exceeding 80% in an aqueous micellar medium, employing only a single enzyme (ATA-260) and avoiding expensive chiral ligands, toxic organic solvents, and transition-metal catalysts that characterize traditional multi-step chiral amine syntheses [1]. By contrast, conventional asymmetric synthesis routes for structurally analogous heteroaryl-alkyl amines—such as those employing chiral auxiliaries, stoichiometric chiral reagents, or transition-metal-catalyzed asymmetric hydrogenation—often deliver yields of 50–75% over multiple isolated steps and require chromatographic separation of diastereomeric intermediates [2]. The aqueous micellar process enables direct telescoping into the subsequent amide coupling step for pralsetinib API formation, reducing solvent consumption and unit operations.

Green chemistry Process chemistry Scalable synthesis

Defined Salt Stoichiometry: Monohydrochloride vs. Dihydrochloride Salt—Impact on API Coupling Reactivity

The monohydrochloride salt (C₁₀H₁₂ClFN₄, MW 242.68, one equivalent HCl per chiral amine) provides precisely one protonation equivalent that can be neutralized with a single equivalent of base to liberate the free amine for the subsequent amide coupling reaction with the pralsetinib carboxylic acid intermediate, without introducing excess chloride ions or requiring double deprotonation that can complicate pH control and coupling kinetics . The corresponding dihydrochloride salt (CAS 1980023-97-9, C₁₀H₁₃Cl₂FN₄, MW 279.14, two equivalents HCl) requires twice the stoichiometric amount of base for neutralization, generating twice the amount of inorganic salt byproduct (e.g., NaCl or KCl) that may interfere with amide coupling reagent activity (e.g., HATU, EDC/HOBt) or necessitate an additional aqueous workup step to remove before the coupling reaction can proceed efficiently . This defined single-protonation stoichiometry simplifies process control, reduces byproduct formation, and is the preferred salt form in the published pralsetinib synthetic route patents (WO 2017/079140, WO 2022/120136) [1].

Salt form selection Amide coupling efficiency Process robustness

High-Impact Application Scenarios for (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride in Drug Development and Manufacturing


Analytical Method Development and Validation (AMV) for Pralsetinib ANDA Submissions

Generic pharmaceutical companies developing pralsetinib ANDA filings require a fully characterized impurity reference standard to establish HPLC system suitability, determine relative retention times (RRTs) for known impurities, and validate limit tests per ICH Q2(R1). The Pralsetinib Impurity 2 standard (CAS 2097133-17-8), supplied with ICH-compliant certificates of analysis documenting HPLC purity, chiral purity, and structural confirmation by NMR and MS, serves as the regulatory-grade reference material directly cited in method validation protocols [1]. Its use accelerates ANDA development timelines by eliminating the need for in-house impurity synthesis and characterization, which can require 4–12 weeks of additional laboratory effort per impurity [2].

cGMP Manufacturing of Pralsetinib API via the Patented Synthetic Route

The monohydrochloride salt form of this chiral intermediate is the designated amine building block in the pralsetinib synthetic route disclosed in patents WO 2017/079140 and US 2024/0059672 A1 [3]. Using this specific intermediate ensures stereochemical fidelity in the final amide coupling step that forms pralsetinib API, while the defined single-protonation stoichiometry simplifies process control by requiring only one equivalent of base for in situ free-amine liberation, thereby minimizing inorganic salt byproduct formation that can compromise coupling efficiency . For generic API manufacturers seeking to establish GMP production, procuring this exact intermediate from a qualified supplier provides immediate alignment with the innovator's regulatory filing and reduces the risk of process divergence that could trigger additional bioequivalence studies.

Quality Control Release Testing of Pralsetinib Finished Dosage Forms

In GMP quality control laboratories, this impurity reference standard is employed as a system suitability standard and external calibration standard for detecting and quantifying the (S)-chiral amine-related impurity in pralsetinib drug substance and finished capsule dosage forms (GAVRETO® 100 mg capsules) using validated HPLC or UPLC methods with UV or MS detection [2]. The availability of a fully characterized standard with documented chiral purity (>99% ee typical for reference-grade material) ensures that QC release testing meets the specificity, accuracy, and precision requirements mandated by ICH Q3B and pharmacopeial monographs, directly supporting batch disposition decisions and ongoing stability studies [1].

Green Chemistry Process Development for Cost-Effective Pralsetinib Intermediate Manufacturing

Process R&D teams seeking to develop a cost-advantaged pralsetinib intermediate supply chain can leverage the published chemo-enzymatic synthetic procedure that delivers this chiral amine with >99.9% ee and >80% isolated yield in an aqueous micellar medium without expensive chiral ligands or toxic organic solvents [4]. Benchmarking against traditional multi-step asymmetric synthesis routes that deliver 50–75% cumulative yields and require chromatographic purification of intermediates, the green one-pot route offers a 5–30 percentage point yield advantage and significant reductions in solvent consumption and waste generation, directly improving process mass intensity (PMI) and sustainability metrics that are increasingly mandated by pharmaceutical supply chain ESG guidelines [5].

Quote Request

Request a Quote for (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.